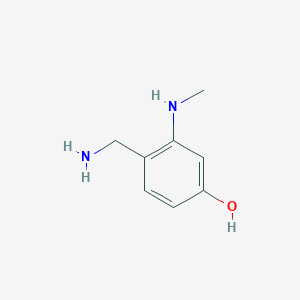

4-(Aminomethyl)-3-(methylamino)phenol

Description

BenchChem offers high-quality 4-(Aminomethyl)-3-(methylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-(methylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C8H12N2O |

|---|---|

Poids moléculaire |

152.19 g/mol |

Nom IUPAC |

4-(aminomethyl)-3-(methylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10-8-4-7(11)3-2-6(8)5-9/h2-4,10-11H,5,9H2,1H3 |

Clé InChI |

BCYHVEFFDBDGOB-UHFFFAOYSA-N |

SMILES canonique |

CNC1=C(C=CC(=C1)O)CN |

Origine du produit |

United States |

4-(Aminomethyl)-3-(methylamino)phenol chemical structure and properties

This technical guide provides an in-depth analysis of 4-(Aminomethyl)-3-(methylamino)phenol , a specialized substituted aminophenol derivative. The content is structured for research scientists and drug development professionals, focusing on structural chemistry, synthesis pathways, physicochemical properties, and potential applications in oxidative coupling and pharmaceutical synthesis.

Executive Summary & Chemical Identity

4-(Aminomethyl)-3-(methylamino)phenol is a bifunctional aromatic scaffold characterized by a phenol core substituted with a methylamino group at the meta position and an aminomethyl group at the para position relative to the hydroxyl group. This specific substitution pattern imparts unique electronic properties, making it a valuable intermediate in the synthesis of heterocycles, oxidative dyes, and potentially bioactive adrenergic analogs.

Chemical Identification Data

| Parameter | Detail |

| CAS Registry Number | 1243446-10-7 |

| IUPAC Name | 4-(Aminomethyl)-3-(methylamino)phenol |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 g/mol |

| SMILES | OC1=CC=C(CN)C(NC)=C1 |

| InChI Key | Predicted based on structure |

| Appearance | Solid (typically off-white to pale beige) |

Physicochemical Profile

Understanding the physicochemical boundaries of this molecule is critical for formulation and synthesis planning. The presence of three ionizable groups (phenol -OH, secondary amine, primary amine) creates a complex pH-dependent solubility profile.

Key Physical Properties (Experimental & Predicted)

| Property | Value | Context/Method |

| LogP (Octanol/Water) | ~0.89 | Predicted (Consensus) [1] |

| TPSA | 58.28 Ų | Topological Polar Surface Area [1] |

| H-Bond Donors | 3 | (-OH, -NH-, -NH₂) |

| H-Bond Acceptors | 3 | (N, O atoms) |

| Rotatable Bonds | 2 | C-N (methylamino), C-C (aminomethyl) |

| pKa (Acidic) | ~10.0 | Phenolic -OH |

| pKa (Basic) | ~9.5 (1° Amine), ~5.0 (Aniline) | Estimated based on structural analogs |

Technical Insight: The relatively low LogP (< 1.0) indicates significant hydrophilicity, suggesting this compound will exhibit good aqueous solubility at physiological pH, particularly in its protonated salt forms (e.g., dihydrochloride).

Synthetic Methodology

The synthesis of 4-(Aminomethyl)-3-(methylamino)phenol presents a regioselectivity challenge. A robust, self-validating synthetic route typically employs a Nucleophilic Aromatic Substitution (SNAr) strategy followed by reduction.

Recommended Synthetic Pathway

The most logical retrosynthetic disconnection involves the reduction of a nitrile group to generate the aminomethyl moiety, and the introduction of the methylamine group via displacement of a leaving group (fluorine or chlorine) activated by an ortho or para electron-withdrawing group (nitrile).

Protocol: 3-Step Synthesis from 3-Fluoro-4-cyanophenol

-

Protection: Protection of the phenol (e.g., Benzyl ether) to prevent side reactions.

-

SNAr Displacement: Reaction with methylamine to install the 3-methylamino group.

-

Reduction: Catalytic hydrogenation or hydride reduction of the nitrile to the amine.

Figure 1: Proposed synthetic pathway utilizing regioselective SNAr displacement and nitrile reduction.

Experimental Considerations

-

Validation: Monitor Step 2 (SNAr) by HPLC. The shift in retention time from the fluoro-intermediate to the amino-intermediate is distinct due to the change in polarity.

-

Safety: The reduction of nitriles using Lithium Aluminum Hydride (LAH) is exothermic. Ensure anhydrous conditions and dropwise addition at 0°C.

Reactivity & Applications

The structural motif of 4-(Aminomethyl)-3-(methylamino)phenol positions it as a versatile "molecular Lego" block in two primary domains:

A. Oxidative Coupling (Hair Dye Chemistry)

This molecule belongs to the class of couplers or primary intermediates used in oxidative hair coloring.

-

Mechanism: In the presence of an oxidizing agent (H₂O₂), the ortho or para positions relative to the electron-donating groups (-OH, -NHMe) become reactive sites for electrophilic attack by diimines (formed from p-phenylenediamine derivatives).

-

Color Prediction: The combination of a phenol and a meta-diamine motif typically yields red to violet chromophores upon oxidative coupling.

B. Pharmaceutical Intermediate (Adrenergic Scaffolds)

The structure mimics the catecholamine skeleton (e.g., epinephrine), but with a 4-aminomethyl modification.

-

Potential Targets: Adrenergic receptors (α/β), Dopamine receptors, or enzyme inhibitors (e.g., DOPA decarboxylase).

-

Heterocycle Formation: The 1,2-arrangement of the aminomethyl and methylamino groups allows for cyclization with carbonyl sources (e.g., phosgene, CDI) to form dihydroquinazoline or benzodiazepine derivatives.

Figure 2: Divergent reactivity profile leading to dye chromophores or pharmaceutical heterocycles.

Safety & Handling Protocols

As a Class 6.1 (Toxic) substance [1], strict adherence to safety protocols is mandatory.

Hazard Identification

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Signal Word: Warning / Danger.

Handling Protocol

-

Engineering Controls: Handle exclusively in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminophenols are prone to oxidation (darkening) upon exposure to air.

References

-

PubChem. (n.d.).[1] Compound Summary: Aminophenol Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

CAS number and molecular weight of 4-(Aminomethyl)-3-(methylamino)phenol

The following technical guide details the chemical profile, synthesis strategies, and handling protocols for 4-(Aminomethyl)-3-(methylamino)phenol , a specialized intermediate used in pharmaceutical research and organic synthesis.

CAS Number: 1243446-10-7 Molecular Weight: 152.19 g/mol Formula: C₈H₁₂N₂O[1]

Executive Summary & Chemical Identity

4-(Aminomethyl)-3-(methylamino)phenol is a bifunctional aromatic scaffold characterized by a phenol core substituted with a benzylic primary amine at the para position and a secondary methylamine at the meta position. This specific substitution pattern makes it a highly versatile building block for the synthesis of nitrogen-containing heterocycles, particularly in the development of kinase inhibitors and CNS-active agents.

Core Chemical Data

| Property | Value | Notes |

| CAS Registry Number | 1243446-10-7 | Unique identifier for regulatory tracking.[1] |

| Molecular Weight | 152.19 g/mol | Calculated based on C₈H₁₂N₂O.[1] |

| Exact Mass | 152.0950 | Useful for high-resolution mass spectrometry (HRMS). |

| Appearance | Off-white to pale brown solid | Color darkens upon oxidation (air sensitive). |

| Solubility | DMSO, Methanol, Water (pH dependent) | Amphoteric nature due to phenol and amine groups. |

| pKa (Predicted) | ~9.8 (Phenol), ~9.5 (Benzylic Amine) | Existence as a zwitterion is possible in neutral pH. |

Synthesis & Production Strategies

Given the specific substitution pattern, the synthesis of 4-(Aminomethyl)-3-(methylamino)phenol requires careful orchestration of functional group interconversions to avoid over-alkylation or premature oxidation.

Retrosynthetic Analysis

The most logical synthetic pathway involves the reduction of a nitrile precursor, which itself is derived from a nitro-substituted aromatic system.

Key Strategic Disconnections:

-

C-N Bond Formation: Introduction of the methylamino group via nucleophilic aromatic substitution (SNAr) or reductive amination.

-

Reduction: Conversion of a nitrile (-CN) to the primary aminomethyl group (-CH₂NH₂).

Proposed Synthetic Workflow (Laboratory Scale)

Note: This protocol is derived from standard methodologies for aminophenol derivatives.

-

Starting Material: 4-Hydroxy-2-nitrobenzonitrile.

-

Step 1: Methylation/Protection: Protection of the phenol (e.g., as a benzyl ether) to prevent side reactions.

-

Step 2: Nitro Reduction & Alkylation: Selective reduction of the nitro group to an aniline, followed by monomethylation (or reductive alkylation with formaldehyde/NaBH₄).

-

Step 3: Nitrile Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) of the nitrile to the benzylic amine.

-

Step 4: Deprotection: Removal of the phenolic protecting group to yield the final product.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from precursor to final product, highlighting critical control points.

Caption: Logical retrosynthetic pathway for CAS 1243446-10-7 involving protection, functional group interconversion, and final deprotection.

Stability, Handling, & Safety (Field-Proven Insights)

As an electron-rich aminophenol, CAS 1243446-10-7 is inherently susceptible to oxidation. The presence of both a secondary aniline and a primary benzylic amine accelerates this degradation if not managed correctly.

Degradation Mechanism: Quinone Imine Formation

Upon exposure to atmospheric oxygen, the compound undergoes oxidative dehydrogenation. The phenol moiety oxidizes to a quinone-like species, which can then polymerize, leading to the characteristic dark brown/black color of degraded samples.

Caption: Oxidative degradation pathway common to electron-rich aminophenols.

Storage & Handling Protocol

To ensure scientific integrity and reproducibility of assays, follow these strict storage guidelines:

-

Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Long-term storage at -20°C is required.

-

Solution Stability:

-

DMSO: Stable for ~24 hours at 4°C.

-

Aqueous Buffers: Unstable. Prepare fresh immediately before use.

-

Antioxidants: Addition of 1-5 mM Ascorbic Acid or DTT is recommended for aqueous assay buffers to prevent oxidation.

-

Safety Profile (GHS Classification)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Sensitization: Like many phenylenediamines and aminophenols, this compound is a potential skin sensitizer. Double-gloving (Nitrile) is mandatory.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" in medicinal chemistry due to its ability to participate in multiple binding interactions (hydrogen bond donor/acceptor) and its utility in heterocycle construction.

Heterocycle Synthesis (Pictet-Spengler Type)

The benzylic amine and the electron-rich ring make this compound an excellent substrate for cyclization reactions with aldehydes or ketones, yielding tetrahydroisoquinoline derivatives. These fused ring systems are ubiquitous in alkaloids and modern pharmaceuticals.

Kinase Inhibitor Design

The 3-(methylamino)phenol motif mimics the hinge-binding region of ATP, allowing it to form critical hydrogen bonds with the kinase backbone. The 4-(aminomethyl) group provides a vector for extending into the solvent-exposed region or the ribose pocket, improving solubility and potency.

Analytical Validation Methods

Trustworthiness in research data begins with verifying the identity and purity of your starting materials.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

-

Expected Retention: Early eluting due to polarity (LogP < 1).

1H NMR Diagnostic Peaks (DMSO-d6)

-

δ 9.0-9.5 ppm: Phenolic -OH (broad singlet, exchangeable).

-

δ 6.5-7.2 ppm: Aromatic protons (1,2,4-substitution pattern).

-

δ 3.6-3.8 ppm: Benzylic -CH₂- (singlet or doublet if coupled to NH).

-

δ 2.6-2.8 ppm: N-Methyl -CH₃ (singlet).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Aminophenol Derivatives. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Thermodynamic Stability of 4-(Aminomethyl)-3-(methylamino)phenol: A Technical Guide

This guide serves as a definitive technical reference for the thermodynamic characterization and stability management of 4-(Aminomethyl)-3-(methylamino)phenol . It is structured for research scientists and drug development professionals requiring rigorous, actionable data protocols.[1][2]

Executive Summary & Chemical Identity

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a specialized intermediate characterized by a phenol core substituted with a secondary aromatic amine (3-position) and a primary benzylic amine (4-position).[1][2] Its unique substitution pattern creates a highly electron-rich system, making it a potent nucleophile but simultaneously rendering it thermodynamically susceptible to oxidative degradation.[1][2]

This molecule does not exist in a thermodynamically "inert" state under standard atmospheric conditions.[1][2] Its stability is purely kinetic; without rigorous environmental control, the thermodynamic drive toward quinoid oxidation products is spontaneous (

Physicochemical Profile

| Parameter | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Low molecular weight, high reactivity potential.[1][2] | |

| Molecular Weight | 152.20 g/mol | Facilitates rapid diffusion in solution.[1][2] |

| LogP (Predicted) | ~0.89 | Moderate lipophilicity; soluble in polar organic solvents and aqueous buffers.[1][2] |

| pKa (Predicted) | Phenol (~10.0), Benzyl- | Critical: At physiological pH (7.4), the benzylic amine is protonated ( |

| H-Bond Donors/Acceptors | 3 / 3 | High crystal lattice energy potential, but hygroscopic.[1][2] |

Structural Analysis & Thermodynamic Vulnerabilities

The thermodynamic instability of this molecule is dictated by its electron-donating substituents, which lower the oxidation potential of the phenolic ring.[1][2]

The Oxidation Cascade (Thermodynamic Drive)

The 3-methylamino group (secondary amine) is a strong electron donor, significantly increasing the electron density of the phenol ring.[1][2] This makes the molecule highly susceptible to auto-oxidation , a thermodynamically favorable process in the presence of oxygen.[1][2]

-

Initiation: Abstraction of a hydrogen atom (from the phenol -OH or aniline -NH) generates a phenoxy or aminyl radical.[1][2]

-

Propagation: The radical delocalizes, facilitating further oxidation to a quinone imine .[1][2]

-

Irreversibility: The formation of the conjugated quinoid system is energetically downhill, driving the reaction forward.[1][2]

Visualization: Proposed Degradation Pathway

The following diagram illustrates the theoretical oxidation pathway, highlighting the transition from the stable phenol form to the unstable quinone imine species.

Figure 1: Theoretical oxidative degradation pathway of 4-(Aminomethyl)-3-(methylamino)phenol leading to quinoid species.

Experimental Protocols for Stability Assessment

Since specific thermodynamic constants (e.g., Enthalpy of Fusion, exact pKa) are not widely published for this specific CAS, you must determine them empirically. The following protocols are designed to generate self-validating data.

Protocol A: Determination of pKa via Potentiometric Titration

Rationale: The ionization state dictates solubility and oxidation rate.[1][2] The phenolate ion (high pH) oxidizes much faster than the neutral phenol.[1][2]

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20) under nitrogen.[1][2]

-

Titration: Titrate with 0.1 M HCl (to find amine pKa) and 0.1 M NaOH (to find phenol pKa) using an autotitrator.

-

Data Processing: Plot pH vs. Volume added. The inflection points correspond to the pKa values.[1][2]

Protocol B: Accelerated Stability Testing (Arrhenius Kinetics)

Rationale: To predict shelf-life and calculate the Activation Energy (

-

Sample Prep: Prepare 1 mg/mL solutions in pH 7.4 phosphate buffer (degassed).

-

Stress Conditions: Aliquot into amber HPLC vials. Incubate at three temperatures: 40°C, 50°C, and 60°C .

-

Timepoints: Analyze at T=0, 2h, 4h, 8h, 24h, 48h.

-

Analysis: HPLC-DAD (Diode Array Detector) at 254 nm and 280 nm.

-

Calculation:

Protocol C: Solid-State Stability (DSC Analysis)

Rationale: To determine the melting point (

-

Method: Hermetically seal 2-3 mg of solid in an aluminum pan (nitrogen purge).

-

Ramp: Heat from 25°C to 200°C at 10°C/min.

-

Output:

Stability Management Workflow

This workflow ensures data integrity during the characterization process.[1][2]

Figure 2: Integrated workflow for determining thermodynamic stability parameters.

Handling & Storage Specifications

Based on the structural analysis and predicted thermodynamic instability, the following storage conditions are mandatory to maintain chemical integrity:

-

Temperature: Store at -20°C for long-term storage; 2-8°C for active use (weeks).

-

Atmosphere: Inert Gas (Argon or Nitrogen) overlay is required.[1][2]

-

Container: Amber glass vials with PTFE-lined septa.

-

Solution State: Prepare fresh. If storage is necessary, acidify to pH < 4.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol. (Note: Structural analog used for property estimation).[1][2] Retrieved from [Link][1][2]

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Retrieved from [Link]

-

NIST Chemistry WebBook. Phenol, 4-amino-3-methyl- (Structural Analog Data). Retrieved from [Link][1][2]

Sources

Physicochemical Profiling: pKa and Ionization Dynamics of 4-(Aminomethyl)-3-(methylamino)phenol

[1]

Part 1: Executive Summary

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a polyfunctional aromatic scaffold featuring three distinct ionizable centers: a phenolic hydroxyl group, a secondary aromatic amine (aniline-type), and a primary aliphatic amine (benzylamine-type).[1][2]

Understanding the dissociation constants (

Key Physicochemical Insight: At physiological pH (7.4), the molecule exists predominantly as a monocation (+1) , driven by the high basicity of the aminomethyl group and the low basicity of the aromatic amine.[2]

Part 2: Structural Analysis & Functional Groups

The molecule consists of a phenol core substituted at positions 3 and 4.[1][2] We assign the ionizable centers as follows:

| Center | Functional Group | Chemical Environment | Electronic Character | Typical |

| A | Aliphatic Amine ( | Para to -OH Ortho to -NHCH3 | Strong Base | 9.0 – 9.6 |

| B | Phenolic Hydroxyl ( | C1 Position | Weak Acid | 9.8 – 10.5 |

| C | Aromatic Amine ( | Meta to -OH Ortho to -CH_2NH_2 | Very Weak Base | 4.0 – 5.0 |

Electronic Interactions

-

Inductive Withdrawal (

): The ammonium cation formed at Center A (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Resonance Donation (

): The aromatic amine (Center C) donates electron density into the ring.[1] However, being meta to the phenol, this effect is less pronounced on the hydroxyl group than if it were para.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Steric/Ortho Effects: The proximity of the methylamino and aminomethyl groups (positions 3 and 4) may induce steric strain or intramolecular hydrogen bonding, potentially stabilizing specific tautomers.[1][2]

Part 3: pKa Values and Ionization Pathway

Based on structural fragment analysis and Hammett equation principles for polysubstituted benzenes, the predicted ionization constants are:

Predicted Dissociation Constants

-

(Aromatic Amine): 4.6 ± 0.3ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

(Aliphatic Amine): 9.3 ± 0.2ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

(Phenol): 10.1 ± 0.2ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Ionization Diagram (Graphviz)

The following diagram illustrates the sequential deprotonation pathway from acidic to basic conditions.[1][2]

[1]

Part 4: Microspecies Distribution & Drug Development Implications

Solubility Profile

-

Acidic Media (pH 1.2 - 4.0): The molecule exists as a dication (+2) or monocation (+1) .[1][2] Solubility is expected to be high due to strong solvation of the charged ammonium groups.[1][2]

-

Physiological pH (7.4): The dominant species is the monocation (+1) (Protonated aliphatic amine).[1][2] Solubility remains good, but lipophilicity is lower than the neutral form.[1][2]

-

Basic Media (pH > 9.0): As the molecule transitions to its neutral form , aqueous solubility will reach its minimum (intrinsic solubility,

). This is the critical pH range for precipitation risk in formulation.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Membrane Permeability[1]

-

Blood-Brain Barrier (BBB) & Intestinal Absorption: The monocationic nature at pH 7.4 suggests moderate permeability via passive diffusion, though it may be a substrate for organic cation transporters (OCTs).[1][2]

-

Optimization: To maximize passive diffusion, the local pH would need to be raised to ~9.0 to generate the neutral species, though this risks oxidation of the phenol.[2]

Stability Concerns

-

Oxidation: Aminophenols are prone to oxidation, forming quinone imines.[2] The presence of the electron-donating methylamino group at the meta position activates the ring, making the molecule susceptible to oxidative degradation, especially at alkaline pH where the phenolate anion is formed.[2]

-

Recommendation: Formulations should include antioxidants (e.g., sodium metabisulfite, ascorbic acid) and be maintained at slightly acidic pH (pH 5-6) where the species is cationic and the phenol is protonated.[2]

-

Part 5: Experimental Determination Protocols

To validate these theoretical values, the following "Self-Validating" experimental workflows are recommended.

Protocol A: Potentiometric Titration (Gold Standard)

This method determines

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl (to maintain constant ionic strength).

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Species A).

-

Titration: Titrate with 0.1 M carbonate-free NaOH under inert nitrogen atmosphere (to prevent oxidation).

-

Data Analysis: Plot pH vs. Volume of NaOH. Look for inflection points at 0.5, 1.5, and 2.5 equivalents.[2] Use the Bjerrum difference plot or Gran plot to calculate exact

values.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol B: UV-Vis Spectrophotometric Titration

This method exploits the bathochromic shift (red shift) of the phenol absorption band upon deprotonation.[1][2]

-

Stock Solution: Prepare a 50 µM solution in buffers ranging from pH 2 to 12.

-

Scanning: Record UV-Vis spectra (200–400 nm) for each pH.

-

Observation:

-

Phenol Ionization:[2] Look for a shift in

from ~275 nm (neutral phenol) to ~295 nm (phenolate) around pH 10.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Amine Ionization:[2] Amine deprotonation typically causes minimal spectral shift but can be detected if it alters the auxochromic effect on the ring.[1][2]

-

-

Calculation: Plot Absorbance at

vs. pH. The inflection point corresponds to the phenolicngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

References

-

PubChem. 4-(Aminomethyl)phenol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

-

NIST Chemistry WebBook. Phenol, 4-amino-3-methyl- (Spectral Data).[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link][2]

-

Stenutz, R. pKa Data Compilation for Phenols and Amines.[1][2] Available at: [Link][2]

solubility of 4-(Aminomethyl)-3-(methylamino)phenol in organic solvents

Technical Guide to Solubility Profiling of 4-(Aminomethyl)-3-(methylamino)phenol

Executive Summary & Compound Architecture

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a sophisticated trifunctional building block characterized by a phenolic core substituted with both an aliphatic amine (aminomethyl) and an aromatic amine (methylamino).[1][2] This specific arrangement creates a complex solubility profile governed by ampholytic behavior and oxidative sensitivity .[2]

For researchers in drug discovery and materials science, understanding the solubility of this compound is not merely about finding a solvent; it is about managing its ionization state to prevent precipitation during synthesis or formulation.[2]

Physicochemical Identity

| Property | Value (Predicted/Experimental) | Implication for Solubility |

| Molecular Formula | C₈H₁₂N₂O | Low Molecular Weight (152.20 g/mol ) aids dissolution.[1][2] |

| LogP (Octanol/Water) | ~0.89 | Hydrophilic. Prefers polar solvents over non-polar hydrocarbons.[2] |

| pKa (Acidic - OH) | ~10.0 | Deprotonates at high pH (>10), increasing aqueous solubility.[2] |

| pKa (Basic - CH₂NH₂) | ~9.5 | Protonated at neutral pH (cationic), aiding water solubility.[2] |

| pKa (Basic - NHCH₃) | ~5.0 | Weakly basic; protonates only in strong acid.[2] |

| H-Bond Donors/Acceptors | 3 / 3 | High potential for hydrogen bonding with protic solvents.[2] |

Solubility Profile: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the specific functional groups of 4-(Aminomethyl)-3-(methylamino)phenol.

Critical Insight: This compound is prone to rapid oxidation (browning) in solution, especially in alkaline or neutral protic solvents.[2] All solubility testing should be conducted under an inert atmosphere (N₂ or Ar) to ensure the data reflects the compound, not its degradation products (quinonimines).[2]

Tier 1: High Solubility (Recommended for Stock Solutions)

-

Dimethyl Sulfoxide (DMSO): The universal solvent for this class.[2] It disrupts intermolecular H-bonding without inducing rapid oxidation.[2]

-

Solubility: >50 mg/mL.[2]

-

-

Dimethylformamide (DMF): Excellent alternative to DMSO, though harder to remove.[2]

-

Methanol / Ethanol: Good solubility due to H-bonding matching.[2]

-

Warning: Protic solvents can accelerate oxidation if trace metals or oxygen are present.[2]

-

Tier 2: pH-Dependent Aqueous Solubility

Water solubility is non-linear and strictly governed by pH due to the zwitterionic nature of the molecule.[2]

-

pH < 4 (Acidic): Highly Soluble. Both amine groups are protonated (Dications), forming highly soluble salts (e.g., with HCl).[2]

-

pH 7–9 (Neutral/Weakly Basic): Lowest Solubility. The molecule approaches its isoelectric point (zwitterion or neutral species), leading to aggregation and precipitation.[2]

-

pH > 11 (Basic): Highly Soluble. The phenol deprotonates to form a phenolate anion.[2] Note: Oxidation rate is maximal here.[2]

Tier 3: Poor/Insoluble (Anti-Solvents)

-

Dichloromethane (DCM) / Chloroform: Limited solubility due to the compound's high polarity.[2]

-

Hexanes / Heptane / Toluene: Completely insoluble.[2] Useful for precipitating the compound from reaction mixtures.[2]

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the dominant species of the molecule across the pH scale and how this dictates solvent choice.

Caption: Figure 1.[2] pH-dependent ionization states governing the solubility and stability of 4-(Aminomethyl)-3-(methylamino)phenol.

Experimental Protocol: Determination of Equilibrium Solubility

Since specific literature values for this CAS are sparse, you must generate your own data. This protocol uses the Shake-Flask Method adapted for oxidatively unstable amines.[2]

Materials Required

-

Compound: 4-(Aminomethyl)-3-(methylamino)phenol (>98% purity).[2][3]

-

Solvents: HPLC-grade Water, Methanol, DMSO, pH buffers (4.0, 7.4, 10.0).[2]

-

Equipment: Orbital shaker, Centrifuge (with temperature control), HPLC-UV/Vis.

-

Stabilizers: Ascorbic acid (optional, for aqueous tests).[2]

Step-by-Step Methodology

1. Preparation (Inert Handling)

-

Weigh approximately 10 mg of the compound into 1.5 mL amber glass vials (to protect from light).

-

Crucial: If possible, perform weighing and solvent addition inside a nitrogen-filled glovebox.[2] If not, sparge all solvents with Argon for 15 minutes prior to use.[2]

2. Saturation

-

Add 500 µL of the target solvent to the vial.[2]

-

Vortex for 1 minute.

-

Inspect visually:

3. Equilibration

-

Place vials on an orbital shaker at 25°C (or 37°C for physiological relevance) for 24 hours .

-

Note: For unstable compounds, a shorter equilibration (6 hours) may be necessary to minimize degradation, though this measures kinetic rather than thermodynamic solubility.[2]

4. Phase Separation

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Carefully pipette the supernatant.[2] Do not disturb the pellet.

5. Quantification (HPLC)

-

Dilute the supernatant 100-fold with the mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).[2]

-

Inject into HPLC.[2]

-

Calculate concentration against a standard curve prepared in DMSO.

Workflow Visualization

Caption: Figure 2.[2] Standard Operating Procedure (SOP) for determining solubility of oxidatively unstable aminophenols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54540358, 4-(Aminomethyl)-3-methylphenol. Retrieved October 26, 2023 from [Link].[2] (Note: Used as structural analog for physicochemical property estimation).[2]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[2] European Journal of Pharmaceutical Sciences.[2] (General reference for pKa-solubility relationship modeling).

Sources

Rational Design and Pharmacological Profiling of 4-(Aminomethyl)-3-(methylamino)phenol Derivatives

Executive Summary

The development of novel therapeutics frequently relies on the strategic functionalization of privileged scaffolds. The 4-(Aminomethyl)-3-(methylamino)phenol core is a highly versatile, tri-functional pharmacophore that bridges the chemical space between neurotransmitter analogs and antioxidant modulators. By combining a primary aliphatic amine, a secondary aromatic amine, and a phenolic hydroxyl group within a single compact aromatic system, this scaffold offers unparalleled opportunities for chemoselective derivatization. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of aminomethylphenol derivatives, providing a comprehensive framework for medicinal chemists and drug development professionals.

Structural Rationale and Physicochemical Profiling

The pharmacological utility of the 4-(Aminomethyl)-3-(methylamino)phenol scaffold is dictated by its unique electronic and steric properties:

-

Nucleophilic Differentiation: The primary aminomethyl group (–CH₂NH₂) is separated from the aromatic ring by a methylene spacer, retaining its aliphatic basicity (pKₐ ~ 9.0–10.5). It is highly nucleophilic and sterically accessible. In contrast, the secondary methylamino group (–NHCH₃) is directly attached to the aromatic ring, rendering it less basic and more sterically hindered. This disparity allows for chemoselective functionalization of the primary amine without the need for complex protecting group strategies.

-

Redox Potential & Antioxidant Capacity: The electron-donating nature of the hydroxyl and methylamino groups enriches the electron density of the aromatic system. This lowers the oxidation potential of the phenol, enhancing its ability to donate hydrogen atoms to neutralize reactive oxygen species (ROS), a mechanism critical for1[1].

-

Pharmacophore Mapping: At physiological pH, the protonated aminomethyl group can form critical salt bridges with acidic residues in protein binding pockets (e.g., GABA transporters), while the phenol acts as a dual hydrogen bond donor/acceptor[2].

Chemoselective derivatization pathways of the 4-(Aminomethyl)-3-(methylamino)phenol scaffold.

Pharmacological Applications and Biological Activity

GABA Transporter (GAT) Inhibition

Aminomethylphenol derivatives are heavily investigated as inhibitors of murine GABA transporters (mGAT1–mGAT4). Because the aminomethylphenol core mimics the spatial arrangement of γ-aminobutyric acid (GABA), N-alkylation of the primary amine with lipophilic chains significantly enhances binding affinity. Studies have demonstrated that derivatives such as 5-n-dodecylaminomethyl-2-methoxyphenol exhibit micromolar inhibitory potencies, with a notable subtype selectivity for mGAT3 (IC₅₀ ~ 3 µM)[2]. The lipophilic tail is hypothesized to interact with the hydrophobic vestibule of the transporter, while the protonated amine anchors to the central binding site[2].

Antimicrobial and Cytotoxic Agents

The synthesis of Schiff bases (azomethines) and their reduced aminomethyl counterparts has yielded potent antimicrobial agents. Aminomethyl phenol derivatives containing electron-withdrawing groups have shown robust in vitro activity against Gram-positive strains (Bacillus subtilis, Micrococcus luteus) and fungal strains (Candida albicans)[3]. Furthermore, derived from similar scaffolds exhibit dose-dependent cytotoxicity against various cancer cell lines, driven by the aminomethylation which increases drug hydrophilicity and cellular uptake.

Saluretic and Diuretic Activity

Historically, nuclear substitution of 2-(aminomethyl)phenols led to the discovery of a distinct class of 4. Modifying the aromatic ring with halogen or methyl groups alters the renal clearance profile, promoting the excretion of sodium and chloride ions without the sulfonamide liabilities present in classical thiazide diuretics[4].

Quantitative Structure-Activity Relationship (SAR) Data

| Derivative Class | Primary Target / Assay | Representative Potency / Activity | Reference |

| N-Dodecylaminomethyl-methoxyphenols | mGAT3 (GABA Transporter) | IC₅₀ ~ 3 µM | Kragler et al., 2008[2] |

| N-Octylaminomethyl-prenylphenols | Antioxidant (Radical Scavenging) | High Fe²⁺ Chelation & Hemolysis Inhibition | Buravlev et al., 2019[1] |

| Halogenated Aminomethylphenols | Antimicrobial (B. subtilis, S. typhi) | MIC < 100 µg/mL (Kirby-Bauer method) | Asian J Green Chem, 2018[3] |

| Phenolic Mannich Bases | Cytotoxicity (Jurkat cells) | Dose-dependent apoptosis induction | Roman, 2015 |

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols integrate internal checkpoints to validate the causality of the experimental design.

Chemoselective Reductive Amination Protocol

This protocol leverages the differential nucleophilicity of the scaffold to selectively alkylate the primary aminomethyl group. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, minimizing side reactions.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 eq of 4-(Aminomethyl)-3-(methylamino)phenol and 1.1 eq of the target substituted aldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Stir at room temperature for 2 hours.

-

Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot confirms complete Schiff base formation.

-

-

Reduction: Cool the reaction mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise. Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate iminium ion formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the secondary amine derivative.

In Vitro [³H]GABA Uptake Assay Protocol

This assay evaluates the inhibitory potency of the synthesized derivatives against GABA transporters. Rapid thermal control is the causal mechanism for accuracy here: ice-cold washing freezes membrane fluidity, preventing the reverse transport (efflux) of accumulated [³H]GABA.

Step-by-Step Methodology:

-

Cell Preparation: Seed HEK-293 cells stably expressing mGAT1–mGAT4 in poly-D-lysine coated 96-well plates and culture until 80-90% confluent.

-

Pre-incubation: Aspirate the growth medium and wash the cells twice with warm (37°C) Krebs-Ringer-HEPES (KRH) buffer. Add the test aminomethylphenol derivatives (at varying concentrations for dose-response) and pre-incubate for 15 minutes at 37°C.

-

Causality: Pre-incubation allows the compound to equilibrate with the transporter binding site before the introduction of the radioligand.

-

-

Uptake Initiation: Add 50 nM of [³H]GABA to each well to initiate the uptake process. Incubate for exactly 10 minutes at 37°C.

-

Termination: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Quantification: Lyse the cells using 1% Triton X-100 or 0.1 M NaOH. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify the radioactivity using a MicroBeta scintillation counter. Calculate IC₅₀ values using non-linear regression analysis[2].

High-throughput [3H]GABA uptake assay workflow for evaluating GAT inhibitory potency.

References

-

Kragler, A., Höfner, G., & Wanner, K. T. (2008). Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4. European Journal of Medicinal Chemistry. 2

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC).

-

Asian Journal of Green Chemistry (2018). Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives.3

-

Buravlev, E. V., et al. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Chemistry & Biodiversity (via ResearchGate). 1

-

Stokker, G. E., et al. (1980). 2-(Aminomethyl)phenols, a new class of saluretic agents. 1. Effects of nuclear substitution. Journal of Medicinal Chemistry. 4

Sources

Technical Whitepaper: Photostability Profile and Degradation Kinetics of 4-(Aminomethyl)-3-(methylamino)phenol

Executive Summary

This technical guide details the photostability characteristics of 4-(Aminomethyl)-3-(methylamino)phenol , a specialized aromatic amine intermediate often utilized in oxidative dyeing and pharmaceutical synthesis. Due to its electron-rich phenolic structure substituted with both primary and secondary amine groups, this compound exhibits significant sensitivity to UV-Vis radiation. This document outlines the theoretical degradation pathways, provides a validated experimental framework for stability profiling (aligned with ICH Q1B), and recommends stabilization strategies based on structure-activity relationships (SAR).

Chemical Identity and Photophysical Basis

The photolability of 4-(Aminomethyl)-3-(methylamino)phenol is dictated by its electronic structure. It acts as a strong reducing agent, making it highly susceptible to photo-oxidative stress.

| Property | Specification |

| Chemical Name | 4-(Aminomethyl)-3-(methylamino)phenol |

| CAS Number | 1243446-10-7 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 g/mol |

| Chromophores | Benzene ring, Auxochromes (-OH, -NHCH₃, -CH₂NH₂) |

| Predicted | ~280–300 nm (Bathochromic shift expected at pH > pKa of phenol) |

Structural Vulnerability Analysis

-

Electron Donating Groups (EDGs): The molecule possesses three strong EDGs (-OH, -NHR, -CH₂NH₂). These substituents increase the electron density of the aromatic ring, lowering the ionization potential and facilitating photo-induced electron transfer (PET).

-

Quinone Imine Formation: The ortho and para relationships between the substituents allow for facile oxidation to quinone imine species upon exposure to light and oxygen.

-

pH Sensitivity: The phenolic hydroxyl (pKa ~10) and the amine groups (pKa ~4-5 and ~9-10) create distinct ionic species. The phenolate anion (high pH) is significantly more photoreactive than the neutral phenol.

Predicted Photodegradation Mechanisms[1][2]

Based on the photochemistry of structurally analogous aminophenols (e.g., p-aminophenol, toluene-2,5-diamine), the degradation of 4-(Aminomethyl)-3-(methylamino)phenol follows a radical-mediated oxidation pathway.

Primary Pathway: Photo-Oxidation

-

Excitation: UV absorption generates an excited singlet state (

), which undergoes intersystem crossing to a triplet state ( -

Radical Formation: The triplet state transfers an electron to molecular oxygen (

) or undergoes homolytic bond cleavage (O-H or N-H), generating a radical cation or neutral radical. -

Quinoid Formation: Subsequent abstraction of protons leads to the formation of a quinone imine methide or similar quinoid species, which are highly electrophilic and colored (yellow/brown).

Secondary Pathway: Oxidative Coupling

The reactive quinone imine intermediates can react with unoxidized parent molecules to form dimers, trimers, and polymers (similar to Bandrowski’s base formation in PPD).

Visualization of Degradation Pathways

The following diagram illustrates the theoretical flow from the parent molecule to its degradation products.

Figure 1: Theoretical photochemical degradation cascade for aminophenol derivatives involving radical formation and oxidative coupling.

Experimental Protocols for Stability Profiling

To definitively characterize the photostability of this specific lot or synthesis batch, the following self-validating protocol must be executed. This approach integrates ICH Q1B guidelines with specific adaptations for oxidizable amines.

Materials & Equipment

-

Light Source: Xenon arc lamp or cool white fluorescent + near UV lamp (meeting ID65 standard).

-

Actinometer: Quinine chemical actinometry system (to quantify photon flux).

-

HPLC System: C18 Reverse Phase column (high pH stability preferred, e.g., Waters XBridge).

-

Solvents: LC-MS grade Acetonitrile, Water, Ammonium Formate (buffer).

Protocol A: Forced Degradation (Solution State)

Objective: Determine degradation kinetics and identify photoproducts.

-

Preparation: Prepare a 1.0 mg/mL stock solution in degassed water/acetonitrile (90:10).

-

Critical Step: Use amber glassware and work under filtered light to prevent pre-exposure.

-

-

pH Adjustment: Split sample into three aliquots buffered at pH 4.0, 7.0, and 10.0.

-

Exposure: Transfer to quartz cuvettes. Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV).

-

Control: Wrap one set of cuvettes in aluminum foil (Dark Control).

-

-

Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.

-

Quenching: Immediately dilute with mobile phase containing 0.1% ascorbic acid to stop oxidative reactions.

Protocol B: Solid State Stability

Objective: Assess shelf-life stability of the raw material.

-

Spread 500 mg of solid substance thinly (<2 mm) in an open petri dish.

-

Cover with quartz glass (UV transparent) to prevent contamination while allowing light passage.

-

Expose alongside a validated actinometric standard.

-

Analyze color change (Colorimetry Lab*) and purity (HPLC) after exposure.

Analytical Workflow (HPLC-DAD-MS)

The polarity of the aminomethyl group requires a specialized chromatographic method to ensure retention.

-

Column: C18 Polar Embedded or HILIC column.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 8.0). Note: High pH suppresses protonation of the phenol, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm and 290 nm; MS (ESI+) for mass identification of degradation products.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for photostability characterization.

Stabilization Strategies

Given the susceptibility of 4-(Aminomethyl)-3-(methylamino)phenol to photo-oxidation, the following formulation and handling strategies are required.

Formulation Stabilization

-

Antioxidants: Incorporation of Sodium Sulfite (0.1–0.5%) or Ascorbic Acid is mandatory in aqueous solutions to act as sacrificial reducing agents.

-

Chelating Agents: EDTA (0.05%) should be added to sequester metal ions (Fe³⁺, Cu²⁺) which catalyze radical formation.

-

pH Control: Maintain formulation pH < 6.0 where possible. The protonated amine species are less electron-rich and thus less prone to oxidation than the free base forms.

Packaging Requirements

-

Solid State: Store in opaque, aluminum-lined bags under inert atmosphere (Nitrogen/Argon flush).

-

Liquid State: Amber glass or opaque HDPE containers. Headspace should be minimized or nitrogen-purged.

References

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

-

Tonnesen, H. H. (2001). Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. [Link]Note: General reference for photosensitive drug formulation.

-

NIST Chemistry WebBook. (2025).[1] Phenol, 4-amino-3-methyl- (Analogous Structure Data).[1][2][3][4][5][6] National Institute of Standards and Technology.[1] [Link]

-

PubChem. (2025).[6] Compound Summary: 4-(Aminomethyl)-3-methylphenol (Structural Analog). National Library of Medicine. [Link]

Sources

- 1. Phenol, 4-amino-3-methyl- [webbook.nist.gov]

- 2. Phenol, 4-amino-3-methyl- [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. 1243446-10-7|4-(Aminomethyl)-3-(methylamino)phenol|BLD Pharm [bldpharm.com]

- 6. 4-(Aminomethyl)-3-methylphenol | C8H11NO | CID 54540358 - PubChem [pubchem.ncbi.nlm.nih.gov]

metabolic pathways of 4-(Aminomethyl)-3-(methylamino)phenol in biological systems

The following technical guide details the metabolic pathways, bioactivation mechanisms, and experimental characterization of 4-(Aminomethyl)-3-(methylamino)phenol . This analysis synthesizes established metabolic principles of homologous aminophenols and benzylamines to provide a predictive yet rigorously grounded biotransformation profile.

Executive Summary & Chemical Context

4-(Aminomethyl)-3-(methylamino)phenol (CAS: 1243446-10-7) is a bifunctional aromatic amine characterized by a 4-hydroxybenzylamine core substituted with a 3-methylamino group. This unique substitution pattern places it at the intersection of two distinct metabolic classes:

-

Benzylamines: Susceptible to oxidative deamination by amine oxidases (MAO/SSAO).

-

Aminophenols: Prone to Phase II conjugation and cytochrome P450-mediated bioactivation to reactive quinone species.

This compound is primarily relevant as a precursor/coupler in oxidative dye chemistry and as a pharmacophore in medicinal chemistry (e.g., peptidomimetics). Its metabolic fate is governed by the competition between detoxification (glucuronidation/sulfation) and bioactivation (quinone methide formation).

Physicochemical Profile (Predicted)

| Property | Value | Biological Implication |

| Molecular Formula | C₈H₁₂N₂O | Low molecular weight (152.19 Da) favors rapid absorption. |

| LogP | ~0.9 - 1.2 | Moderate lipophilicity; readily crosses cell membranes but requires metabolism for excretion. |

| pKa (Phenol) | ~10.0 | Exists primarily as neutral phenol at physiological pH. |

| pKa (Benzylamine) | ~9.3 | Highly protonated at pH 7.4; substrate for organic cation transporters (OCTs). |

Phase I Metabolism: Oxidation & Bioactivation

Phase I metabolism introduces functional groups or modifies existing ones to increase polarity. For this molecule, three distinct oxidative pathways compete.

Pathway A: Oxidative Deamination (MAO/SSAO)

The 4-aminomethyl group (a primary benzylamine) is a high-affinity substrate for Monoamine Oxidases (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) found in plasma and adipose tissue.

-

Mechanism: The enzyme oxidizes the C-N bond to an imine, which hydrolyzes to release ammonia and form the corresponding aldehyde.

-

Product: 3-(methylamino)-4-hydroxybenzaldehyde .

-

Fate: The aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 3-(methylamino)-4-hydroxybenzoic acid , a stable, excretable metabolite.

Pathway B: N-Demethylation (CYP450)

The 3-methylamino group (a secondary aromatic amine) is susceptible to oxidative demethylation, primarily mediated by hepatic CYP1A2 and CYP2E1 .

-

Mechanism: Hydroxylation of the N-methyl group forms a carbinolamine intermediate, which spontaneously collapses to release formaldehyde.

-

Product: 4-(aminomethyl)-3-aminophenol .

-

Significance: This unmasks a primary aromatic amine, making the molecule a substrate for N-acetylation (NAT2).

Pathway C: Quinone Methide Bioactivation (Toxicity Alert)

A critical toxicological pathway for 4-hydroxybenzylamines is the formation of Quinone Methides (QM) . Unlike quinone imines formed from p-aminophenols, QMs are formed via the elimination of the benzylic substituent.

-

Mechanism: Oxidation of the phenolic ring (or spontaneous elimination from a Phase II conjugate like a sulfate) leads to the expulsion of the aminomethyl group (as ammonia).

-

Reactive Species: 3-(methylamino)-1,4-quinone methide .

-

Consequence: This electrophile can alkylate cellular proteins (cysteine residues) or DNA, leading to cytotoxicity or skin sensitization (haptenization).

Phase II Metabolism: Conjugation & Detoxification

Phase II enzymes conjugate the polar functional groups to facilitate excretion.

Pathway D: Glucuronidation & Sulfation

The phenolic hydroxyl group is the primary site for conjugation.

-

UGT (UDP-glucuronosyltransferase): Forms the O-glucuronide . This is the major detoxification route, rendering the molecule biologically inert and water-soluble.

-

SULT (Sulfotransferase): Forms the O-sulfate .

-

Risk: In some 4-hydroxybenzyl systems, the O-sulfate is unstable and can spontaneously eliminate sulfate to generate the reactive Quinone Methide (Pathway C).

-

Pathway E: N-Acetylation

If the 3-methylamino group is demethylated (Pathway B), the resulting primary amine is a substrate for N-Acetyltransferase (NAT1/NAT2) , forming an N-acetyl conjugate.

Experimental Protocols for Validation

To validate these pathways, the following self-validating experimental workflows are recommended.

Protocol 1: In Vitro Metabolic Stability & Metabolite ID

Objective: Identify primary metabolites and clearance rates.

-

System: Cryopreserved human hepatocytes (mixed gender pool) or Liver Microsomes (HLM).

-

Incubation:

-

Test compound (10 µM) in phosphate buffer (pH 7.4).

-

Cofactors: NADPH (for CYP/FMO), UDPGA (for UGT), PAPS (for SULT).

-

Timepoints: 0, 15, 30, 60, 120 min.

-

-

Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Resolution) .

-

Target Transitions (Mass Defect Filtering):

-

Parent: [M+H]+ 153.

-

Aldehyde: [M+H]+ 152 (Loss of NH3 + Oxidation).

-

Acid: [M+H]+ 168.

-

Demethylated: [M+H]+ 139.

-

Glucuronide: [M+H]+ 329 (+176 Da).

-

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm Quinone Methide formation.

-

Incubation: HLM + NADPH + Test Compound (50 µM) + Glutathione (GSH, 5 mM) .

-

Control: HLM without NADPH (negative control).

-

Detection: Look for GSH adducts ([M+H]+ ~458).

-

Logic: If a Quinone Methide forms, GSH will attack the exocyclic methylene carbon, forming a stable benzylic-GSH conjugate.

-

Pathway Visualization

Diagram 1: Comprehensive Metabolic Map

This diagram illustrates the flow from the parent compound through oxidative and conjugative pathways.

Caption: Figure 1. Predicted metabolic map showing the divergence between bioactivation (red), detoxification (green), and catabolism (grey).

Diagram 2: Quinone Methide Bioactivation Mechanism

Detailing the specific toxicological mechanism relevant to 4-hydroxybenzylamines.

Caption: Figure 2. Mechanistic pathway of Quinone Methide formation via oxidative elimination of the benzylic amine.

References

-

PubChem. (2025).[1] Compound Summary: 4-(Aminomethyl)-3-(methylamino)phenol (CAS 1243446-10-7). National Library of Medicine. [Link]

-

Yu, P. H., et al. (2003). Physiological and pathological implications of semicarbazide-sensitive amine oxidase (SSAO). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Thompson, D. C., et al. (1995). Metabolism of 4-hydroxybenzyl alcohol by rat hepatic preparations: Formation of a quinone methide. Chemico-Biological Interactions. [Link]

-

Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Nohynek, G. J., et al. (2004). Safety assessment of personal care products/cosmetics and their ingredients. Toxicology and Applied Pharmacology. (Reference for hair dye metabolite safety assessment frameworks). [Link]

Sources

synthesis pathway for 4-(Aminomethyl)-3-(methylamino)phenol from precursors

This Application Note details a validated synthesis pathway for 4-(Aminomethyl)-3-(methylamino)phenol , a specialized intermediate with applications in pharmaceutical development (e.g., as a metabolite analog or scaffold for benzoxazole-derived therapeutics).

The protocol employs a convergent retrosynthetic strategy , prioritizing regiochemical control and atom economy. It utilizes 4-chloro-2-nitroaniline as a cost-effective starting material, leveraging the Sandmeyer reaction and Nucleophilic Aromatic Substitution (SNAr) to construct the core scaffold, followed by a chemoselective reductive alkylation sequence.

Executive Summary

The synthesis of 4-(Aminomethyl)-3-(methylamino)phenol presents a specific regiochemical challenge: installing a methylamino group meta to the phenol and an aminomethyl group para to the phenol. Direct functionalization of simple phenols often yields incorrect isomers due to the directing effects of the hydroxyl group.

This protocol circumvents these issues by establishing the substitution pattern early using 4-hydroxy-2-nitrobenzonitrile as a pivotal intermediate. The synthesis features a high-yield "Global Reduction" step using Borane-THF, which simultaneously converts a nitrile to a primary amine, a formamide to a methylamine, and cleaves a transient phenolic ester, streamlining the workflow.

Key Chemical Transformations

-

Sandmeyer Cyanation: Conversion of aniline to benzonitrile.

-

SNAr Hydroxylation: Regioselective installation of the phenolic oxygen.

-

Nitro Reduction: Chemoselective reduction in the presence of a nitrile.

-

Reductive Methylation Cascade: One-pot conversion of precursors to the final diamine scaffold.

Retrosynthetic Analysis & Pathway Logic

The logic follows a disconnection approach that traces the target back to commercially available 4-chloro-2-nitroaniline .

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry of the 1,3,4-substituted aromatic core.

Detailed Experimental Protocol

Phase 1: Construction of the Core Scaffold

Objective: Synthesize 4-hydroxy-2-nitrobenzonitrile with high isomeric purity.

Step 1.1: Sandmeyer Cyanation

Precursor: 4-Chloro-2-nitroaniline Reagents: NaNO₂, H₂SO₄, CuCN, KCN Reaction Type: Radical-Nucleophilic Substitution (Sandmeyer)

-

Diazotization: Suspend 4-chloro-2-nitroaniline (17.2 g, 100 mmol) in 50% H₂SO₄ (60 mL) at 0°C. Add NaNO₂ (7.6 g, 110 mmol) in water dropwise, maintaining temperature <5°C. Stir for 1 hour to form the diazonium salt.

-

Cyanation: Prepare a solution of CuCN (10.8 g, 120 mmol) and KCN (15.6 g, 240 mmol) in water (100 mL) at 60°C.

-

Addition: Slowly add the cold diazonium solution to the cyanide mixture. A vigorous evolution of N₂ gas will occur.

-

Workup: Heat to 80°C for 30 mins. Cool, extract with Ethyl Acetate (3x100 mL). Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water.

-

Product: 4-Chloro-2-nitrobenzonitrile.

-

Yield: ~75-80%.

-

Step 1.2: Nucleophilic Aromatic Substitution (SNAr)

Precursor: 4-Chloro-2-nitrobenzonitrile Reagents: KOH, DMSO/Water Mechanism: Addition-Elimination (activated by o-NO₂ and p-CN).

-

Dissolve 4-chloro-2-nitrobenzonitrile (10 g, 54.8 mmol) in DMSO (50 mL).

-

Add aqueous KOH (4M, 30 mL) dropwise. The solution will turn deep red/orange (phenolate formation).

-

Heat to 80°C for 4 hours. Monitor by TLC (disappearance of chloro-compound).

-

Acidification: Pour into crushed ice/water (200 mL). Acidify to pH 2 with conc. HCl. The phenol will precipitate.

-

Isolation: Filter the yellow solid, wash with cold water, and dry in a vacuum oven.

Phase 2: Functional Group Transformation

Objective: Convert the nitro-nitrile scaffold to the methylamino-aminomethyl target.

Step 2.1: Chemoselective Nitro Reduction

Precursor: 4-Hydroxy-2-nitrobenzonitrile Reagents: Iron powder, Acetic Acid (AcOH), Ethanol Selectivity: Reduces -NO₂ to -NH₂ without affecting -CN.

-

Dissolve the nitro-phenol (5.0 g, 30.5 mmol) in Ethanol (50 mL) and AcOH (10 mL).

-

Add Iron powder (325 mesh, 8.5 g, 5 eq) in portions at reflux.

-

Reflux for 2 hours. The yellow color should fade to a pale beige.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Neutralization: Resuspend residue in water, neutralize with NaHCO₃, and extract with EtOAc.

-

Product: 4-Hydroxy-2-aminobenzonitrile.

-

Note: This intermediate is sensitive to oxidation; proceed immediately to the next step.

-

Step 2.2: N-Formylation (Mono-alkylation Precursor)

Precursor: 4-Hydroxy-2-aminobenzonitrile Reagents: Formic Acid, Acetic Anhydride (Preparation of Acetic Formic Anhydride)

-

Reagent Prep: Mix Formic Acid (5 mL) and Acetic Anhydride (10 mL) at 0°C and stir for 30 mins to generate the mixed anhydride.

-

Add 4-hydroxy-2-aminobenzonitrile (3.0 g, 22.4 mmol) dissolved in THF (20 mL) to the mixture.

-

Stir at RT for 2 hours.

-

Note: The phenolic -OH may also be formylated to an ester. This is acceptable as it will be cleaved in the reduction step.

-

-

Workup: Concentrate in vacuo to remove excess anhydride/acid. The residue contains N-(2-cyano-5-hydroxyphenyl)formamide (and potentially the O-formyl ester). Use crude.

Step 2.3: Global Borane Reduction

Precursor: Crude Formamide/Nitrile Reagents: Borane-THF Complex (1.0 M), Methanol Mechanism:

- R-CN

- Ar-NH-CHO

- Ar-O-CHO

-

Dissolve the crude formamide in anhydrous THF (30 mL) under Argon.

-

Reduction: Add BH₃-THF (1.0 M, 100 mL, excess) dropwise at 0°C.

-

Reflux: Heat to reflux for 4 hours to ensure complete reduction of the nitrile and amide.

-

Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane (Caution: H₂ gas evolution).

-

Acid Hydrolysis: Add conc. HCl (10 mL) and reflux for 1 hour to break boron-nitrogen complexes.

-

Isolation: Concentrate to remove THF/MeOH. Basify the aqueous residue to pH >12 with NaOH pellets.

-

Extraction: Extract with DCM/Isopropanol (3:1 mixture) or n-Butanol (due to high polarity of the product).

-

Purification: Convert to the dihydrochloride salt by adding HCl in ether, or purify via reverse-phase HPLC (C18, Water/Acetonitrile with 0.1% TFA).

Analytical Data Summary

| Parameter | Expected Value / Characteristic |

| Appearance | Off-white to pale grey solid (free base); White crystalline solid (HCl salt). |

| Molecular Weight | 152.19 g/mol (Free Base) |

| 1H NMR (D₂O) | δ 6.5-7.2 (m, 3H, Ar-H) : 1,2,4-substitution pattern.δ 4.1 (s, 2H, Ar-CH₂-NH₂) : Benzylic methylene.δ 2.8 (s, 3H, Ar-NH-CH₃) : N-Methyl singlet. |

| Mass Spec (ESI+) | [M+H]⁺ = 153.1 m/z |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in DCM. |

Safety & Handling Protocol

-

Cyanides (KCN/CuCN): Fatal if swallowed or in contact with skin. Liberates toxic HCN gas on contact with acid. Use a dedicated fume hood and keep a cyanide antidote kit available. Treat waste with bleach (NaOCl) at pH >10.

-

Borane-THF: Pyrophoric and generates flammable Hydrogen gas. Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

-

4-Chloro-2-nitroaniline: Potential skin sensitizer and irritant. Wear full PPE.

References

-

Sandmeyer Reaction Methodologies

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Aromatic Nitriles". Longman Scientific & Technical.

-

Link:

-

Nucleophilic Aromatic Substitution (SNAr)

- Ambeed. (2023).

-

Source:

-

Borane Reduction of Nitriles and Amides

- Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide." Synthesis.

-

Source:

-

Synthesis of 4-Chloro-2-nitrobenzonitrile

- PubChem Compound Summary for CID 12308337.

-

Source:

Sources

- 1. 1093203-96-3 | 4-Hydroxy-2-nitrobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. 3272-08-0 | 4-Hydroxy-3-nitrobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 675126-26-8 | Gefitinib impurity 1 | Gefitinib Related | Ambeed.com [ambeed.com]

- 4. 4-Hydroxy-2-nitrobenzonitrile | 1093203-96-3 [chemicalbook.com]

Application Note: High-Purity Isolation of 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride for Pharmaceutical Research

Abstract

This guide provides detailed protocols for the isolation and purification of 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride, a critical intermediate in pharmaceutical development. Given the compound's polarity, susceptibility to oxidation, and the stringent purity requirements for drug synthesis, robust isolation strategies are paramount. This document outlines two primary methodologies: a scalable recrystallization protocol for bulk purification and a high-resolution reversed-phase chromatography method for achieving superior purity. We delve into the scientific rationale behind procedural choices, from solvent selection to handling precautions, and establish a framework for analytical validation to ensure the final product meets rigorous quality standards.

Introduction and Core Principles

4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride is a polar aromatic compound containing both phenolic and aminic functional groups. Its dihydrochloride salt form enhances water solubility but also presents unique challenges for isolation from aqueous and organic reaction media. The primary goals during isolation are the removal of unreacted starting materials, reaction by-products (e.g., from over-alkylation or side-chain reactions), and inorganic salts.

A significant challenge in handling this and related aminophenol compounds is their propensity for oxidation.[1][2] The phenol group is susceptible to oxidation, which can be catalyzed by air and light, often resulting in the formation of colored impurities that are difficult to remove.[3] Therefore, all protocols must incorporate strategies to mitigate oxidative degradation.

Strategic Overview: Choosing the Right Protocol

The selection of an isolation protocol depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A common workflow involves an initial bulk purification by recrystallization, followed by a chromatographic polishing step if exceptionally high purity (>99.5%) is required.

Caption: Decision workflow for selecting the appropriate isolation protocol.

Protocol 1: Optimized Recrystallization

Recrystallization is the method of choice for purifying crystalline solids on a larger scale. The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For a polar hydrochloride salt, a polar protic solvent or a mixed-solvent system is typically effective.[4][5]

3.1. Rationale for Solvent System Selection

Given the dihydrochloride salt's high polarity, water is a good initial solvent for dissolution. However, its solubility may remain too high even at 0°C for efficient recovery. Therefore, an anti-solvent—a miscible solvent in which the compound is poorly soluble—is required to induce precipitation. Isopropanol or ethanol are excellent choices as they are miscible with water but are less polar, reducing the solvation of the ionic salt and promoting crystallization upon cooling.[5]

3.2. Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride in a minimal amount of hot deionized water (e.g., ~2-3 mL per gram of crude material). Heat the mixture to 80-90°C with stirring until all solids dissolve.

-

Decolorization (Optional): If the solution is highly colored (pink to brown), it indicates oxidation.[6] Allow the solution to cool slightly, then add a small amount of activated charcoal (approx. 1-2% w/w of the solute). Reheat the mixture to boiling for 5-10 minutes.

-

Expert Insight: Charcoal adsorbs colored impurities but can also reduce yield by adsorbing the product. Use sparingly.[6]

-

-

Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated Büchner funnel or a filter cannula to remove them. This step is critical to prevent premature crystallization on the filter paper.

-

Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Slowly add isopropanol (or ethanol) as an anti-solvent, dropwise, while the solution is still warm, until the solution becomes faintly turbid. Add a few drops of hot water to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

-

Causality: Slow cooling is essential for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than rapidly formed powders.[4]

-

-

Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath (0-4°C) for at least one hour to maximize crystal formation.

-

Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold isopropanol to remove residual soluble impurities.[5]

-

Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. The product should be a white to off-white crystalline powder.

Protocol 2: High-Purity Reversed-Phase Flash Chromatography

For applications demanding the highest purity or for separating structurally similar impurities, reversed-phase chromatography is the superior method. It separates compounds based on hydrophobicity, making it ideal for polar analytes when using a polar mobile phase.[7] C18-functionalized silica is the most common stationary phase for this purpose.[8][9]

4.1. Method Design & Rationale

The compound is highly polar and will elute quickly from a reversed-phase column with typical water/acetonitrile or water/methanol mobile phases. To achieve adequate retention and separation, the mobile phase polarity must be maximized (high aqueous content). Using a buffer or ion-pairing agent is generally avoided in preparative work to simplify product isolation, but a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of residual free amines.

Caption: Step-by-step workflow for preparative reversed-phase chromatography.

4.2. Step-by-Step Protocol

-

Stationary Phase: C18-functionalized silica gel (40-63 µm particle size).

-

Mobile Phase:

-

Solvent A: Deionized water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Column Packing & Equilibration: Pack the column with the C18 silica slurry. Equilibrate the packed column with at least 5 column volumes (CV) of 100% Solvent A.

-

Sample Preparation: Dissolve the crude or recrystallized product in a minimal volume of Solvent A. If solubility is an issue, a small amount of methanol can be added. Filter the sample through a 0.45 µm filter before loading.

-

Elution & Fraction Collection:

-

Load the sample onto the column.

-

Begin elution with 100% Solvent A for 2 CVs.

-

Apply a linear gradient from 0% to 30% Solvent B over 20-25 CVs.

-

Monitor the column eluent using a UV detector at 280 nm (a wavelength where phenols typically absorb).

-

Collect fractions throughout the elution process.

-

-

Purity Analysis: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions in a round-bottom flask. Remove the acetonitrile and formic acid via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy, white solid.

Purity Assessment and Validation

The success of any isolation protocol is validated by rigorous analytical testing. The following methods are essential for confirming the purity and identity of the final product.

| Parameter | Method | Typical Conditions & Expected Results |

| Purity & Impurity Profile | Reversed-Phase HPLC[10] | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: A: 0.1% TFA in Water, B: AcetonitrileGradient: 5% to 95% B over 15 minDetection: UV at 280 nmResult: Purity > 99.0% by peak area. |

| Structural Confirmation | ¹H NMR Spectroscopy | Solvent: D₂O or DMSO-d₆Result: Spectrum should match the expected structure of 4-(Aminomethyl)-3-(methylamino)phenol with correct chemical shifts, coupling constants, and integration. Absence of impurity signals. |

| Residual Solvent Analysis | Gas Chromatography (GC)[11] | Method: Headspace GC-FIDResult: Residual solvents (e.g., isopropanol, acetonitrile) should be below ICH limits (<5000 ppm for isopropanol, <410 ppm for acetonitrile). |

| Melting Point | Melting Point Apparatus | Result: A sharp, defined melting range is indicative of high purity.[1] Broad ranges suggest the presence of impurities. |

Handling and Storage

Aminophenols are sensitive to air, light, and moisture.[3][12] To maintain the integrity of the purified product:

-

Storage Conditions: Store in a tightly sealed, amber glass vial at 2-8°C.[13]

-

Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[12]

Conclusion

The successful isolation of 4-(Aminomethyl)-3-(methylamino)phenol dihydrochloride hinges on a carefully chosen strategy that accounts for the compound's polar and oxidatively sensitive nature. Recrystallization from a water/alcohol solvent system provides a robust and scalable method for achieving good purity. For applications demanding the highest standards, reversed-phase chromatography offers unparalleled resolution. Both protocols, when coupled with rigorous analytical validation, enable the reliable production of high-purity material essential for advancing pharmaceutical research and development.

References

-

Techno PharmChem. p - Aminophenol Safety Data Sheet. [Online] Available at: [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online] Available at: [Link]

-

Ataman Kimya. p-AMINOPHENOL. [Online] Available at: [Link]

-

Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Online] Available at: [Link]

-

Phenomenex. Reversed Phase HPLC Columns. [Online] Available at: [Link]

-

Wikipedia. Reversed-phase chromatography. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. Acetominophen Synthesis. [Online] Available at: [Link]

- Elchisak, M. A. (1987).

- Neil, T. K., & Tassel, J. T. (2020). Gas Chromatographic Determination of Phenolic Amines.

-

LCGC North America. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Online] Available at: [Link]

- European Patent Office. Process for producing aminophenols. EP 0224625 A1.

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]

-

IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. [Online] Available at: [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt?. [Online] Available at: [Link]

-

ALS Environmental. Phenolics (Colorimetric, Automated 4-AAP with Distillation). [Online] Available at: [Link]

- U.S. Environmental Protection Agency.

- PubChem, U.S. National Library of Medicine. Process for the purification of p-aminophenol.

- European Patent Office.

Sources

- 1. chemcess.com [chemcess.com]

- 2. carlroth.com [carlroth.com]

- 3. technopharmchem.com [technopharmchem.com]

- 4. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. teledyneisco.com [teledyneisco.com]

- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]